molecular formula C20H15N3O5 B2570417 methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1004742-04-4

methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate

Cat. No.: B2570417
CAS No.: 1004742-04-4
M. Wt: 377.356
InChI Key: ABYWPALEFUCCLE-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines benzofuran, pyrimidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamido and benzoate groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran and pyrimidine derivatives, such as methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate and related structures.

Uniqueness

Methyl 2-(2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-27-20(26)12-6-2-4-8-14(12)22-16(24)10-23-11-21-17-13-7-3-5-9-15(13)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYWPALEFUCCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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